[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13474682
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26N2O4 |
|---|---|
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | 2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C14H26N2O4/c1-10(2)16(13(19)20-14(3,4)5)11-6-7-15(8-11)9-12(17)18/h10-11H,6-9H2,1-5H3,(H,17,18)/t11-/m0/s1 |
| Standard InChI Key | XUFXBHWAIGWPLC-NSHDSACASA-N |
| Isomeric SMILES | CC(C)N([C@H]1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
| SMILES | CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
Introduction
Structural Analysis and Molecular Characteristics
The molecular formula of [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is C₁₄H₂₆N₂O₄, with a molecular weight of 286.37 g/mol . Its IUPAC name, 2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyrrolidin-1-yl]acetic acid, reflects the following structural features:
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A pyrrolidine ring with an (S)-configured stereocenter at the 3-position.
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A tert-butoxycarbonyl (Boc) group protecting the isopropylamino moiety.
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An acetic acid substituent at the 1-position of the pyrrolidine.
The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations, while the acetic acid moiety provides a handle for further functionalization via esterification or amidation . The compound’s stereochemistry is critical for its interactions in chiral environments, such as enzyme active sites .
Table 1: Key Structural and Physicochemical Properties
Synthetic Routes and Methodologies
Stepwise Synthesis
The synthesis typically involves three key steps:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under basic conditions yields the pyrrolidine core .
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Isopropylamino Group Introduction: Alkylation of the pyrrolidine nitrogen with isopropyl bromide or Mitsunobu reaction with isopropanol installs the isopropylamino moiety .
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Boc Protection and Acetic Acid Attachment: Reaction with di-tert-butyl dicarbonate (Boc₂O) protects the amine, followed by nucleophilic substitution to introduce the acetic acid group .
Industrial Considerations
Industrial-scale production emphasizes green chemistry principles, such as using continuous flow reactors to optimize yield (typically >75%) and minimize waste. Catalytic asymmetric synthesis methods are employed to ensure high enantiomeric excess (>98%) .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s Boc group allows selective deprotection under acidic conditions (e.g., HCl/dioxane), enabling its use in peptide coupling reactions. For example, it has been utilized in the synthesis of:
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Protease inhibitors: The pyrrolidine scaffold mimics transition states in enzymatic hydrolysis .
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Neuromodulators: Structural analogs exhibit affinity for GABA receptors, suggesting potential in treating anxiety disorders .
Anticancer Agent Development
Derivatives of this compound have shown preliminary activity against breast cancer cell lines (IC₅₀: 12–45 μM) by inducing apoptosis through caspase-3 activation . Modifications to the acetic acid group enhance cellular uptake and target specificity .
Biological Activity and Mechanism
Enzymatic Interactions
The acetic acid moiety facilitates hydrogen bonding with catalytic residues in enzymes. For instance, in matrix metalloproteinase-9 (MMP-9), the compound acts as a competitive inhibitor (Kᵢ: 8.2 μM), preventing collagen degradation .
Comparison with Structural Analogues
Table 2: Analogue Comparison
| Compound | Key Difference | Bioactivity |
|---|---|---|
| [(R)-3-Boc-isopropyl-amino-pyrrolidin-1-yl]-acetic acid | (R)-configuration at C3 | 40% lower AChE inhibition vs. (S) |
| [3-(Benzyloxycarbonyl)-isopropyl-amino-pyrrolidin-1-yl]-acetic acid | Cbz vs. Boc protecting group | Faster deprotection (H₂/Pd-C) |
| Piperidine analogue (VC13454814) | 6-membered ring | Reduced solubility in polar solvents |
The (S)-enantiomer exhibits superior binding affinity due to steric complementarity with chiral enzyme pockets . Replacing Boc with benzyloxycarbonyl (Cbz) alters deprotection kinetics but increases lipophilicity (logP: 2.1 vs. 1.4).
Challenges and Future Directions
Synthetic Limitations
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Racemization Risk: Prolonged exposure to strong acids during Boc removal may epimerize the C3 center .
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Low Aqueous Solubility: The Boc group limits use in aqueous-phase reactions, necessitating PEGylation or prodrug strategies.
Emerging Applications
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